molecular formula C11H12BrClN2O4 B13497756 tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate

tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate

Cat. No.: B13497756
M. Wt: 351.58 g/mol
InChI Key: ZYHNPJKNVMPUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . This method provides high yields and is widely used in organic synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Substituted phenyl carbamates.

    Reduction Reactions: Amino-substituted phenyl carbamates.

    Oxidation Reactions: Phenyl carbamates with additional functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on various biological systems. It can be used to investigate enzyme inhibition and protein interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The presence of the bromine, chlorine, and nitro groups can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Comparison: tert-Butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .

Properties

Molecular Formula

C11H12BrClN2O4

Molecular Weight

351.58 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-chloro-3-nitrophenyl)carbamate

InChI

InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-7-4-6(12)5-8(9(7)13)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

ZYHNPJKNVMPUNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.